4-(1H-1,2,4-triazol-1-yl)butanoic acid
Overview
Description
4-(1H-1,2,4-Triazol-1-yl)butanoic acid is a chemical compound that features a triazole ring attached to a butanoic acid chain
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit potent inhibitory activities against cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 4-(1H-1,2,4-triazol-1-yl)butanoic acid may interact with its targets in a similar manner, leading to programmed cell death.
Result of Action
Related compounds have been shown to exhibit cytotoxic effects against cancer cell lines , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 1H-1,2,4-triazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the triazole and the butanoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-Triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the butanoic acid chain.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-(1H-1,2,4-Triazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1H-1,2,4-triazol-1-yl)butanoic acid include:
- 4-(1H-1,2,3-Triazol-1-yl)butanoic acid
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. The presence of the triazole ring and the butanoic acid chain allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)2-1-3-9-5-7-4-8-9/h4-5H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXJINAQOAKBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390116 | |
Record name | 4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158147-52-5 | |
Record name | 4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the resolution of (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxyl-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid important in the context of Isavuconazole synthesis?
A: Isavuconazole is a chiral antifungal drug marketed as the diastereomeric mixture of Isavuconazole and its inactive enantiomer. [] The synthesis of Isavuconazole involves several steps, and the (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxyl-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a key chiral intermediate in this process. Efficient resolution of this intermediate into its enantiomerically pure form is crucial for obtaining Isavuconazole with high optical purity and yield. Using a specific resolving agent like R(+)-alpha-methylbenzylamine allows for the isolation of the desired (2R,3R)-enantiomer, which is then used in subsequent synthesis steps to produce Isavuconazole. []
Q2: What are the advantages of the resolution method presented in the paper compared to other potential approaches?
A: The paper highlights the use of R(+)-alpha-methylbenzylamine as a resolving agent for (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxyl-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid, citing several advantages. Firstly, the method boasts simplicity and high yield, making it attractive for potential scale-up. [] Secondly, the resolving agent can be recovered and reused, contributing to cost-effectiveness and reducing waste generation. This aspect is particularly important for industrial applications where large-scale production demands both efficiency and environmental responsibility.
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